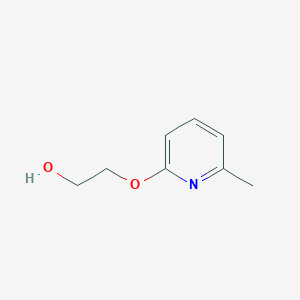

2-(6-Methylpyridin-2-yloxy)ethanol

説明

2-(6-Methylpyridin-2-yloxy)ethanol is a chemical compound with the molecular formula C8H11NO2 . It is related to 2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol and 2-(6-methyl-2-pyridinyl)ethanol .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 153.18 .

科学的研究の応用

Polymer Synthesis Applications

One study demonstrates the use of aminoalcohols, related to 2-(6-Methylpyridin-2-yloxy)ethanol, as initiators in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine. This process enables the synthesis of polymers with precise control over molar masses and chain-end functionality, opening new avenues for creating functionalized polymers with specific properties (Bakkali-Hassani et al., 2018).

Chemical Synthesis and Catalysis

In chemical synthesis, compounds structurally similar to this compound have been employed in novel domino reactions. For instance, a study highlights the synthesis of medicinally relevant 4-pyridinyl-2-amino-4H-chromene scaffolds through a domino reaction involving salicylaldehyde, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one. This method provides a fast, efficient route to synthesize complex molecules that are potentially useful in biomedical applications (Elinson et al., 2017).

Materials Science

Research into materials science has also benefited from compounds related to this compound. A study on the synthesis and molecular structure of intermediates obtained from condensation reactions of 2-picoline and benzaldehyde without catalysts or solvents reveals insights into the stability and hydrogen bonding of the resulting compounds. Such insights are crucial for designing materials with desired properties, such as stability and reactivity (Percino et al., 2015).

Safety and Hazards

作用機序

Target of Action

The primary target of 2-(6-Methylpyridin-2-yloxy)ethanol is the Hyperpolarization-Activated Cation Current (Ih) in midbrain dopamine neurons . This current is known to contribute to the pacemaker firing of dopamine neurons .

Mode of Action

This compound interacts with its targets by stimulating the firing activity of midbrain dopamine (DA) neurons, leading to enhanced dopaminergic transmission in the mesolimbic system . Ethanol has been shown to directly enhance the intrinsic pacemaker activity of DA neurons .

Biochemical Pathways

The affected pathway is the dopaminergic transmission in the mesolimbic system . The hyperpolarization-activated cation current (Ih) plays a significant role in this pathway .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in the spontaneous firing frequency of DA neurons . This effect is reversible and is accompanied by a shift in the voltage dependence of Ih activation to more depolarized potentials and an increase in the maximum Ih conductance .

特性

IUPAC Name |

2-(6-methylpyridin-2-yl)oxyethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-7-3-2-4-8(9-7)11-6-5-10/h2-4,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXUPYMFLZWELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077054.png)

![{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B3077092.png)

![5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.0(2,7)]tetradeca-1(9),2(7),3,5-tetraen-3-ol](/img/structure/B3077099.png)

![1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077120.png)

![1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077123.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077131.png)

![1-[(3-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077138.png)

![1-[(3-Fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077145.png)